molecular formula C11H14ClNO5 B1426364 Methyl (2S,4S)-4-(2-furoyloxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354487-17-4

Methyl (2S,4S)-4-(2-furoyloxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1426364
CAS RN: 1354487-17-4
M. Wt: 275.68 g/mol
InChI Key: UPUDNYKCLICPCY-WSZWBAFRSA-N
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Description

Methyl (2S,4S)-4-(2-furoyloxy)-2-pyrrolidinecarboxylate hydrochloride, also known as MFPCH, is a synthetic molecule that has been used in a variety of laboratory experiments. It is a versatile molecule that has been used in a variety of research applications, including as a tool to study the biochemical and physiological effects of various drugs. Additionally, MFPCH has been used to study the mechanisms of action of certain drugs, and to explore potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of 4-Oxiranylmethylfuro[3,2-b]pyrroles : The compound was used in the synthesis of oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives, which underwent oxirane ring opening by heterocyclic amines (Krutošíková, Krystofova-Labudova, & Dandárová, 2001).
  • Investigations on Furopyridines : Utilized in the synthesis of 4-N-substituted 1H-furo[3,4-c]pyridin-3-ones through amination and hydrazination reactions (Арустамова & Пивень, 2013).
  • Cyclocondensation Reactions : Participated in reactions to synthesize furo[2,3-b]pyridines, demonstrating a convenient preparative method for these compounds (Antonov, Dmitriev, & Maslivets, 2021).

Synthesis of Pyrrolidines and Piperidines

  • Synthesis of 2,3-Disubstituted Pyrrolidines and Piperidines : This compound was instrumental in the development of a new synthesis method for 2,3-disubstituted pyrrolidines and piperidines, offering insights into the stereoselectivity of the reactions (Boto, Hernández, de Leon, & Suárez, 2001).

Combinatorial Chemistry

  • Solution-Phase Combinatorial Synthesis : Investigated in the solution-phase combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, showing its role in the development of new chemical libraries (Malavašič et al., 2007).

Structural Studies

  • Aromaticity and X-Ray Studies : Analyzed for its aromaticity and structural properties using X-ray diffraction and calculations, contributing to our understanding of the aromatic character of certain compounds (Cyrański, Krygowski, Krutošíková, & Sleziak, 2001).

Asymmetric Synthesis

  • Asymmetric Synthesis of Furan-2-ones : Played a role in the synthesis of enantio-enriched 5-(1-hydroxyalkyl)-5-methyl-5H-furan-2-ones, contributing to the field of asymmetric synthesis (Bruyère, Ballereau, Selkti, & Royer, 2003).

Chemical Transformations

  • MCRs Synthesis of Trifluoromethylated Pyrano[4,3-b]pyrans : Utilized in a one-pot three-component reaction, leading to the synthesis of novel fluorinated fused heterocyclic compounds (Wang et al., 2012).

properties

IUPAC Name

methyl (2S,4S)-4-(furan-2-carbonyloxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5.ClH/c1-15-10(13)8-5-7(6-12-8)17-11(14)9-3-2-4-16-9;/h2-4,7-8,12H,5-6H2,1H3;1H/t7-,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUDNYKCLICPCY-WSZWBAFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC(=O)C2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC(=O)C2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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